molecular formula C7H8N2O B1498304 5-Amino-3-acetylpyridine CAS No. 887588-65-0

5-Amino-3-acetylpyridine

Cat. No.: B1498304
CAS No.: 887588-65-0
M. Wt: 136.15 g/mol
InChI Key: DTIKVRODICRMMY-UHFFFAOYSA-N
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Description

5-Amino-3-acetylpyridine (CAS 887588-65-0) is a high-purity chemical compound supplied for research and development purposes. This aminopyridine derivative features both an acetyl and an amino functional group on its pyridine ring, making it a valuable intermediate in medicinal chemistry and drug discovery. Pyridine and aminopyridine scaffolds are of significant interest in pharmaceutical research for their versatile biological activities. Specifically, structurally related compounds, such as amino-3,5-dicyanopyridines, have been identified as potent and selective non-nucleoside agonists for adenosine receptors (ARs) . These ligands are being actively investigated for their potential therapeutic applications in treating neurological conditions such as pharmaco-resistant epilepsy, as adenosine is a known endogenous anticonvulsant . Furthermore, the aminopyridine core is a privileged structure in the development of ligands for G protein-coupled receptors (GPCRs), highlighting the potential of this compound as a key building block for synthesizing novel bioactive molecules . This product is provided for research use only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage this chemical as a precursor for the synthesis of more complex heterocyclic systems or in structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-aminopyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5(10)6-2-7(8)4-9-3-6/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIKVRODICRMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652183
Record name 1-(5-Aminopyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887588-65-0
Record name 1-(5-Aminopyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Academic and Research Landscape of 5 Amino 3 Acetylpyridine

Significance as a Pivotal Chemical Scaffold in Modern Chemistry

The importance of the pyridine (B92270) scaffold in medicinal chemistry is well-established, forming the core of thousands of drug candidates and approved therapeutic agents. rsc.org The value of a pyridine-based molecule is greatly enhanced by the introduction of functional groups that can serve as points for further chemical modification or as key interacting moieties in biological systems.

5-Amino-3-acetylpyridine is a prime example of such a functionalized scaffold. It possesses two highly useful functional groups: an amino group (-NH₂) at the 5-position and an acetyl group (-COCH₃) at the 3-position.

The Amino Group: The amino group is a powerful directing group and a key site for hydrogen bonding. Its basic nature allows for the formation of salts, which can be crucial for modulating the physicochemical properties of a molecule, such as solubility. pipzine-chem.com In a biological context, the primary amine can act as a hydrogen bond donor, interacting with specific residues in enzyme active sites or receptors.

The Acetyl Group: The acetyl group is a versatile chemical handle. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, allowing for a wide range of transformations such as nucleophilic addition reactions. pipzine-chem.com The methyl protons adjacent to the carbonyl are acidic and can participate in condensation reactions.

The presence of both these groups on the same pyridine ring makes this compound a bifunctional building block. This dual functionality allows for sequential or orthogonal chemical transformations, enabling chemists to construct complex heterocyclic systems, such as fused ring structures, which are often found in biologically active compounds. The relative positions of the amino and acetyl groups dictate the regiochemistry of these subsequent reactions, making this specific isomer a unique tool for accessing novel chemical space.

Interdisciplinary Relevance in Advanced Chemical and Biological Research

While direct research on this compound is not extensively documented, the interdisciplinary relevance of its structural motifs is evident from studies on closely related analogues. The aminopyridine scaffold is a cornerstone in the design of molecules for a range of therapeutic areas.

In medicinal chemistry , aminopyridine derivatives are crucial intermediates for synthesizing compounds with significant biological activity. For instance, research has shown that derivatives of 3-aminopyridine (B143674) are used to construct thieno[2,3-b]pyridines, a class of molecules investigated for their potent anti-proliferative effects against cancer cell lines. mdpi.com Other aminopyridine structures have been explored as ligands for adenosine (B11128) receptors, which are targets for treating neurological conditions such as epilepsy. nih.gov The structural analogue 2-Amino-5-acetylpyridine is noted as a key intermediate in the synthesis of various bioactive compounds, highlighting the value of the amino-acetyl-pyridine framework. pipzine-chem.com

In materials science , the unique structure of compounds like 2-Amino-5-acetylpyridine suggests potential applications in the construction of metal-organic frameworks (MOFs). pipzine-chem.com The nitrogen atoms of the pyridine ring and the functional groups can act as coordination sites for metal ions, allowing for the self-assembly of highly ordered, porous materials with potential uses in catalysis, gas storage, and separation.

Given these precedents, this compound is a molecule of high interest for future research. Its specific substitution pattern makes it a promising candidate for use as a precursor in the discovery of novel kinase inhibitors, anti-cancer agents, and other biologically active molecules.

Table 1: Research Applications of Related Aminopyridine Scaffolds

Scaffold/Derivative ClassResearch AreaInvestigated Application/TargetReference(s)
3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridinesOncologyAnti-proliferative activity against cancer cell lines mdpi.com
Amino-3,5-dicyanopyridinesNeurologyLigands for Adenosine A₁ receptors (potential epilepsy treatment) nih.gov
2-Amino-3-(benzoyl)-thieno[2,3-c]pyridinesOncologyInhibition of tubulin polymerization; anti-proliferative activity rsc.org
2-Amino-5-acetylpyridinePharmaceutical & Materials ScienceIntermediate for bioactive compounds; precursor for MOFs pipzine-chem.com

Historical Context and Evolution of Research Trajectories

The study of pyridine and its derivatives has a rich history. The parent compound, pyridine, was first isolated in 1846, with its aromatic structure being established about two decades later by Wilhelm Körner and James Dewar. rsc.org This foundational work paved the way for extensive investigation into the synthesis and reactivity of pyridine derivatives.

The research trajectory for a compound like this compound can be understood by examining the historical development of methods to synthesize its core components. The preparation of its parent ketone, 3-acetylpyridine (B27631), has evolved significantly over time. Early methods often involved multi-step syntheses from less accessible starting materials. google.com A major advancement was the development of gas-phase catalytic processes. For example, methods were established to produce 3-acetylpyridine by reacting nicotinic acid esters (like methyl or butyl nicotinate) with acetic acid at high temperatures over specialized catalysts, such as titanium dioxide or alumina-silica supports. google.comprepchem.com These processes improved the yield and selectivity, making the acetylpyridine core more accessible for further research. google.com

The introduction of the amino group onto the pyridine ring represents another critical area of synthetic development. Synthetic routes to various amino-acetyl-pyridines have been described, often involving multi-step sequences. For instance, a known synthesis for the isomer 2-Amino-3-acetylpyridine starts from 2-fluoropyridine, which undergoes a series of reactions including lithiation and oxidation to yield the final product. chemicalbook.com

The evolution of research typically follows a path from the synthesis of simple scaffolds to the creation and evaluation of more complex, functionalized derivatives. The historical development of efficient syntheses for acetylpyridines and other substituted pyridines provided the necessary foundation for chemists to later construct and explore molecules like this compound as building blocks for novel and potentially useful compounds.

Table 2: Physical and Chemical Properties of 3-Acetylpyridine (Parent Ketone)

PropertyValueReference(s)
IUPAC Name 1-(pyridin-3-yl)ethanone nih.gov
CAS Number 350-03-8 chemicalbook.comnbinno.com
Molecular Formula C₇H₇NO nih.govnbinno.com
Molecular Weight 121.14 g/mol nih.govnbinno.com
Appearance Colorless to yellow liquid nih.govnbinno.com
Boiling Point 220 °C chemicalbook.comnbinno.com
Melting Point 11-13 °C chemicalbook.comnbinno.com
Density 1.102 g/mL at 25 °C chemicalbook.com
Refractive Index (n²⁰/D) 1.534 chemicalbook.com
Solubility Soluble in water, chloroform, methanol nbinno.com

Advanced Synthetic Methodologies for 5 Amino 3 Acetylpyridine and Its Derivatives

Strategies for Direct Synthesis of 5-Amino-3-acetylpyridine

Direct and efficient synthesis of this compound is crucial for its application as a versatile precursor. While a one-pot synthesis is not prominently documented, plausible synthetic routes can be devised from readily available starting materials. One potential strategy involves the multi-step synthesis starting from 5-aminonicotinic acid. This can be achieved through classical transformations such as the Hofmann or Curtius rearrangements of the corresponding amide or acyl azide, respectively. wikipedia.orgpharmdguru.commasterorganicchemistry.comrsc.org

Another viable approach is the modification of a pre-existing pyridine (B92270) ring. For instance, the catalytic amination of a suitably protected or activated 3-acetyl-5-halopyridine could yield the desired product. The choice of catalyst and reaction conditions would be critical to achieve high selectivity and yield.

Furthermore, established named reactions for pyridine synthesis, such as the Bohlmann-Rahtz and Guareschi-Thorpe syntheses, offer pathways to construct the pyridine ring with the desired substitution pattern. researchgate.netorganic-chemistry.orgorganic-chemistry.orgresearchgate.netresearchgate.netnih.govresearchgate.net For example, the Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ynones, which could be designed to incorporate the amino and acetyl functionalities at the desired positions. researchgate.netorganic-chemistry.orgorganic-chemistry.orgresearchgate.net Similarly, the Guareschi-Thorpe reaction, a three-component condensation, could be adapted to produce a highly substituted hydroxypyridine that can be further converted to this compound. researchgate.netnih.govresearchgate.netrsc.org

A hypothetical synthetic pathway could involve the following steps:

Nitration of 3-acetylpyridine (B27631): Introduction of a nitro group at the 5-position of 3-acetylpyridine.

Reduction of the nitro group: Conversion of the nitro group to an amino group to yield this compound.

This approach leverages the known reactivity of the pyridine ring and standard functional group transformations.

Multicomponent Reaction Approaches for Functionalized Pyridine Systems

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. tcichemicals.com Several MCRs are applicable to the synthesis of functionalized pyridine systems, which could be adapted to produce derivatives of this compound.

One such approach is a modification of the Hantzsch dihydropyridine (B1217469) synthesis, which traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). By carefully selecting the starting materials, it is possible to introduce the desired amino and acetyl functionalities. For instance, using a β-enaminone in place of one of the β-ketoesters could lead to the formation of an aminopyridine derivative.

The Guareschi-Thorpe reaction is another relevant MCR that condenses a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base to form a 2-hydroxypyridine. researchgate.netnih.govresearchgate.netrsc.org By choosing a 1,3-dicarbonyl compound that incorporates an acetyl group at the appropriate position and a cyanoacetamide with a masked amino group, a precursor to this compound could be synthesized.

Below is a table summarizing key aspects of these multicomponent reactions for pyridine synthesis:

Reaction NameReactantsProduct TypePotential for this compound Synthesis
Hantzsch Dihydropyridine Synthesis Aldehyde, β-ketoester (2 equiv.), AmmoniaDihydropyridineModerate; requires subsequent oxidation and functional group manipulation.
Bohlmann-Rahtz Pyridine Synthesis Enamine, YnoneSubstituted PyridineHigh; careful selection of enamine and ynone could directly lead to the target scaffold. researchgate.netorganic-chemistry.orgorganic-chemistry.orgresearchgate.net
Guareschi-Thorpe Synthesis Cyanoacetamide, 1,3-Dicarbonyl compound, Base2-HydroxypyridineModerate; requires further functionalization to introduce the amino group at the 5-position. researchgate.netnih.govresearchgate.netrsc.org

Derivatization and Functionalization Strategies of the this compound Core

The presence of both an amino and an acetyl group on the pyridine ring makes this compound an ideal scaffold for a variety of derivatization and functionalization reactions.

Formation of Schiff Bases and Related Imine Derivatives

The amino group of this compound can readily undergo condensation with various aldehydes and ketones to form Schiff bases (imines). nih.govgoogle.com This reaction is typically catalyzed by an acid or a base and proceeds with the elimination of water. The resulting Schiff bases are versatile intermediates that can be further modified or used as ligands in coordination chemistry.

The general reaction for the formation of a Schiff base from this compound is as follows:

Figure 1: General reaction scheme for the formation of a Schiff base from this compound and an aldehyde.

A variety of aromatic and aliphatic aldehydes can be used in this reaction, leading to a diverse library of Schiff base derivatives. The table below provides examples of aldehydes that can be used and the corresponding Schiff base products.

AldehydeSchiff Base Product
BenzaldehydeN-(phenylmethylene)-5-(1-ethanoyl)pyridin-3-amine
4-NitrobenzaldehydeN-(4-nitrobenzylidene)-5-(1-ethanoyl)pyridin-3-amine
Salicylaldehyde2-(((5-acetylpyridin-3-yl)imino)methyl)phenol
2-PyridinecarboxaldehydeN-((pyridin-2-yl)methylene)-5-(1-ethanoyl)pyridin-3-amine

Cyclization Reactions Leading to Fused Heterocyclic Systems

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems through cyclization reactions. The amino and acetyl groups can react with various reagents to form new rings fused to the pyridine core.

A prominent example is the synthesis of pyrazolo[3,4-b]pyridines. The reaction of this compound with hydrazines can lead to the formation of a pyrazole (B372694) ring fused to the pyridine. The reaction proceeds through the initial formation of a hydrazone at the acetyl group, followed by an intramolecular cyclization and dehydration.

Figure 2: Synthesis of a pyrazolo[3,4-b]pyridine derivative from this compound and hydrazine.

Different substituted hydrazines can be employed to introduce various substituents on the pyrazole ring, leading to a library of pyrazolo[3,4-b]pyridine derivatives with potential biological activities.

Preparation of Terpyridines and Poly-Pyridine Architectures

Terpyridines are a class of tridentate ligands that have been extensively used in coordination chemistry and materials science. The synthesis of terpyridines often involves the condensation of two equivalents of an acetylpyridine with an aldehyde in the presence of a base and an ammonia source. 3-Acetylpyridine is a common precursor for the synthesis of 3,2':6',3''-terpyridines. wikipedia.orgpharmdguru.com

By analogy, this compound can be utilized as a building block for the synthesis of amino-functionalized terpyridines. The reaction of two equivalents of this compound with a suitable aldehyde would lead to the formation of a terpyridine with amino groups at the 4' and 4'' positions of the terminal pyridine rings.

The general synthetic scheme is as follows:

Figure 3: Proposed synthesis of an amino-functionalized terpyridine from this compound.

The presence of the amino groups on the terpyridine ligand can be used for further functionalization or to modulate the electronic properties of the resulting metal complexes.

Catalytic Methodologies in this compound Synthesis

Catalysis plays a crucial role in the efficient and selective synthesis of pyridine derivatives. While direct catalytic methods for the synthesis of this compound are not extensively reported, catalytic approaches for the synthesis of the parent 3-acetylpyridine are well-established and can provide insights into potential catalytic routes.

The gas-phase reaction of a pyridinecarboxylic ester with acetic acid over a solid catalyst is a common industrial method for the preparation of acetylpyridines. google.com Catalysts based on titanium dioxide, often promoted with an alkali or alkaline earth metal oxide, have shown good selectivity for this transformation. google.com

A proposed catalytic route to this compound could involve a two-step process:

Catalytic synthesis of 3-acetyl-5-halopyridine: Utilizing a halogenated pyridinecarboxylic ester as the starting material in the aforementioned catalytic process.

Catalytic amination: Subsequent copper- or palladium-catalyzed amination of the 3-acetyl-5-halopyridine to introduce the amino group.

The development of a direct, one-pot catalytic synthesis of this compound from simple precursors remains a desirable but challenging goal for synthetic chemists.

The table below summarizes some catalytic systems used in the synthesis of acetylpyridines and related amination reactions.

ReactionCatalyst SystemSubstratesProductReference
Acetylation of PyridinecarboxylateTiO₂/Na₂OMethyl nicotinate (B505614), Acetic acid3-Acetylpyridine google.com
Acetylation of PyridinecarboxylateAlumina-Silica supported TiO₂Butyl nicotinate, Acetic acid3-Acetylpyridine
Amination of HalopyridinesCuI / L-proline2-Bromopyridine, Ammonia2-Aminopyridine (B139424)N/A
Amination of HalopyridinesPd(OAc)₂ / BINAP3-Bromopyridine, Benzophenone imine3-Aminopyridine (B143674)N/A

Chemical Transformations and Reactivity Profiles of 5 Amino 3 Acetylpyridine

Reactivity of the Amino and Acetyl Functional Groups

The chemical behavior of 5-Amino-3-acetylpyridine is dictated by the interplay of its three key structural components: the pyridine (B92270) ring, the amino group (-NH₂), and the acetyl group (-COCH₃). The amino group, a strong activating group, and the acetyl group, a deactivating group, along with the inherent electron-withdrawing nature of the pyridine nitrogen, create a unique reactivity profile.

The amino group at the 3-position significantly influences the molecule's properties. The lone pair of electrons on the nitrogen atom can be donated into the pyridine ring through resonance, increasing the electron density, particularly at the ortho and para positions (C2, C4, and C6). This enhanced nucleophilicity makes the amino group susceptible to reactions with electrophiles. quora.com For instance, it can be readily acylated, alkylated, or sulfonylated. nih.gov The basicity of the amino group is also a key characteristic, allowing it to act as a Brønsted-Lowry base by accepting a proton. libretexts.org

Conversely, the acetyl group at the 5-position is an electron-withdrawing group due to the electronegativity of the oxygen atom. This deactivates the pyridine ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to itself (C4 and C6). The carbonyl carbon of the acetyl group is electrophilic and susceptible to nucleophilic attack. Furthermore, the α-protons on the methyl group of the acetyl moiety are acidic and can be removed by a base to form an enolate, which can then participate in various condensation reactions. acs.org

The pyridine nitrogen itself is a basic and nucleophilic center, readily reacting with acids and alkylating agents to form pyridinium (B92312) salts. wikipedia.org This protonation or alkylation further deactivates the ring towards electrophilic substitution. libretexts.org The combination of these functional groups allows for a diverse range of chemical transformations, making this compound a versatile building block in organic synthesis.

Coordination Chemistry and Metal Complexation Dynamics

The presence of multiple donor atoms—the pyridine nitrogen, the amino nitrogen, and the carbonyl oxygen of the acetyl group—makes this compound an excellent ligand for the formation of coordination complexes with a variety of metal ions. digitellinc.commdpi.com The coordination behavior is influenced by the nature of the metal ion, the reaction conditions, and the steric and electronic effects of the substituents on the pyridine ring. acs.org

Metal complexes of ligands similar to this compound are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.comnih.gov The choice of solvent and reaction temperature can influence the stoichiometry and geometry of the resulting complex. mdpi.com For instance, ethanolic solutions are commonly used for the synthesis of transition metal complexes. nih.gov

The characterization of these metal chelates involves a combination of spectroscopic and analytical techniques to determine their structure and properties.

Technique Information Obtained Example Application
Infrared (IR) Spectroscopy Identifies the coordination sites of the ligand by observing shifts in the vibrational frequencies of the functional groups (e.g., C=O, N-H, C=N) upon complexation. nih.govresearchgate.netA shift in the C=O stretching frequency can indicate coordination through the acetyl oxygen.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information about the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination reveal the binding mode. acs.orgacs.orgDownfield shifts of the pyridine ring protons can suggest coordination of the pyridine nitrogen.
UV-Visible Spectroscopy Investigates the electronic transitions within the complex, providing insights into the coordination geometry and the nature of the metal-ligand bonding. nih.govresearchgate.netThe appearance of new absorption bands can be attributed to d-d transitions or charge-transfer bands.
X-ray Crystallography Determines the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and the coordination geometry around the metal center. researchgate.netmdpi.comCan definitively show whether the ligand acts as a monodentate, bidentate, or bridging ligand.
Elemental Analysis Confirms the empirical formula of the synthesized complex. nih.govDetermines the metal-to-ligand ratio in the complex.
Magnetic Susceptibility Measures the magnetic properties of the complex, which can help determine the oxidation state and spin state of the metal ion. nih.govCan distinguish between high-spin and low-spin complexes of transition metals.

This compound can coordinate to metal ions in several ways, acting as a monodentate, bidentate, or bridging ligand. The specific coordination mode depends on factors such as the hard/soft nature of the metal ion and the steric environment of the ligand. mdpi.comsciencenet.cn

Monodentate Coordination: The ligand can bind to a metal center through a single donor atom, most commonly the pyridine nitrogen, which is a relatively strong Lewis base. mdpi.com Coordination through the amino nitrogen is also possible.

Bidentate Chelation: The ligand can form a stable chelate ring by coordinating to a metal ion through two donor atoms. Possible bidentate coordination modes include:

N(pyridine), N(amino): Forming a five-membered chelate ring. This is a common coordination mode for aminopyridine ligands. researchgate.net

N(amino), O(acetyl): Forming a six-membered chelate ring.

N(pyridine), O(acetyl): Forming a five-membered chelate ring.

Bridging Coordination: The ligand can bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers. sciencenet.cn This can occur if different donor atoms on the same ligand molecule coordinate to different metal ions.

The table below summarizes the potential coordination sites and their characteristics.

Coordination Site Donor Atom Hard/Soft Character Potential Coordination
Pyridine NitrogenNBorderlineMonodentate, Bidentate, Bridging
Amino NitrogenNHardMonodentate, Bidentate
Acetyl OxygenOHardBidentate

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The reactivity of the pyridine ring in this compound towards substitution reactions is a complex interplay between the activating effect of the amino group and the deactivating effects of the acetyl group and the ring nitrogen. wikipedia.orglibretexts.org

Electrophilic Aromatic Substitution (EAS):

The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. libretexts.orgyoutube.com However, the presence of the strongly activating amino group at the 3-position enhances the electron density of the ring, making EAS more feasible. The amino group is an ortho, para-director. In this case, it directs incoming electrophiles to the 2, 4, and 6 positions. Conversely, the acetyl group at the 5-position and the ring nitrogen are deactivating and direct incoming electrophiles to the meta positions (relative to themselves).

Considering the combined effects:

Position 2: Activated by the amino group (ortho).

Position 4: Activated by the amino group (para) and deactivated by the acetyl group (meta).

Position 6: Activated by the amino group (ortho) and deactivated by the acetyl group (ortho).

Therefore, electrophilic substitution is most likely to occur at the 2-position , which is strongly activated by the amino group and less sterically hindered than the 6-position. Reactions like nitration, halogenation, and sulfonation would be expected to yield the 2-substituted product, although harsh reaction conditions may be required. quora.comlibretexts.org

Nucleophilic Aromatic Substitution (SNAr):

The pyridine ring is more susceptible to nucleophilic substitution than benzene, particularly at the 2, 4, and 6 positions, which are electron-deficient. wikipedia.orgquimicaorganica.orgyoutube.com The presence of the electron-withdrawing acetyl group further enhances the reactivity towards nucleophiles. If a good leaving group is present on the ring, it can be displaced by a nucleophile. For instance, if a halogen were introduced at the 2, 4, or 6 positions, it could be substituted by nucleophiles such as alkoxides, amines, or thiolates. The Chichibabin reaction, involving the amination of pyridine with sodium amide, typically occurs at the 2-position of unsubstituted pyridine. wikipedia.org In the case of this compound, the electron-withdrawing acetyl group would favor nucleophilic attack at the positions ortho and para to it (positions 4 and 6).

Redox Chemistry and Electrochemical Transformations

The redox behavior of this compound is influenced by both the pyridine ring and its functional groups. The pyridine ring can undergo reduction, while the amino group can be oxidized.

The electrochemical reduction of acetylpyridines has been studied, and it is known that the acetyl group can be reduced to an alcohol or even to an ethyl group. acs.org The reduction potential is influenced by the substituents on the pyridine ring. The presence of the electron-donating amino group would likely make the reduction of the acetyl group and the pyridine ring more difficult compared to unsubstituted acetylpyridine.

The electrochemical oxidation of aminopyridines can occur at the amino group. The oxidation potential is a measure of the ease with which an electron can be removed. Electron-donating groups generally lower the oxidation potential. researchgate.net The specific oxidation potential of this compound would depend on the experimental conditions, such as pH and the electrode material.

Cyclic voltammetry is a common technique used to study the redox properties of such compounds. researchgate.net A cyclic voltammogram of this compound would likely show an oxidation peak corresponding to the amino group and one or more reduction peaks corresponding to the acetyl group and the pyridine ring. The exact potentials and the reversibility of these processes would provide valuable information about the molecule's electronic structure and reactivity in redox reactions. Studies on related compounds, such as 4-aminopyridine (B3432731), have shown that it can be synthesized via the electroreduction of 4-nitropyridine (B72724) 1-oxide, indicating the electrochemical activity of the substituted pyridine system. researchgate.net Furthermore, the redox properties of N-aminopyridinium salts are influenced by the substituents on the pyridine ring, with electron-withdrawing groups facilitating reduction. nih.gov

Advanced Spectroscopic and Structural Characterization in 5 Amino 3 Acetylpyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 5-Amino-3-acetylpyridine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the amino group, and the methyl protons of the acetyl group. The chemical shifts (δ) of the ring protons are influenced by the electronic effects of both the amino and acetyl substituents. For comparison, in the parent compound 3-acetylpyridine (B27631), the proton signals appear at specific chemical shifts. chemicalbook.com The addition of an amino group at the 5-position would further alter the electron density and thus the chemical shifts of the remaining ring protons.

¹³C NMR: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. For this compound, distinct peaks are expected for the carbonyl carbon, the methyl carbon of the acetyl group, and the five carbons of the pyridine ring. The positions of the pyridine carbon signals are diagnostic of the substitution pattern. For instance, the chemical shifts for 3-aminopyridine (B143674) and 3-acetylpyridine provide a basis for predicting the spectrum of the title compound. chemicalbook.comchemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Related Pyridine Derivatives This table presents data for related compounds to infer the expected spectral characteristics of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" that is unique to the compound and reveals the presence of specific functional groups.

IR Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. Key vibrations include the N-H stretching of the amino group (typically around 3300-3500 cm⁻¹), the C=O stretching of the acetyl group (around 1680 cm⁻¹), and various C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region. Data from related molecules like 3-acetylpyridine and 2-amino-5-methylpyridine (B29535) can be used for comparison. researchgate.netchemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The Raman spectrum would also show the characteristic vibrations of the pyridine ring and the acetyl group. For instance, studies on other pyridine derivatives show distinct Raman bands for ring breathing modes and substituent-sensitive vibrations. researchgate.netnih.gov

Table 2: Key IR and Raman Vibrational Frequencies (cm⁻¹) for Functional Groups in Pyridine Derivatives This table highlights expected vibrational frequencies based on data from analogous compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation pattern, induced by techniques like electron ionization (EI), would likely involve characteristic losses. Common fragmentation pathways for related compounds include the loss of a methyl radical (•CH₃) from the acetyl group or the loss of carbon monoxide (CO). spectrabase.comspectrabase.commdpi.com The presence of the amino group can also lead to specific fragmentation pathways, such as the loss of ammonia (B1221849) (NH₃) or related fragments. nih.gov

X-ray Diffraction (XRD) for Solid-State Structural Determination

Table 3: Representative Crystallographic Data for a Related Pyridine Derivative Data for 2-Amino-5-methylpyridinium 3-aminobenzoate (B8586502) illustrates the type of information obtained from XRD. researchgate.net

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. mdpi.com this compound could potentially be analyzed by GC-MS, where the gas chromatograph separates it from other components of a mixture before it enters the mass spectrometer for identification. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for analyzing a wide range of compounds, including those that are not volatile or are thermally labile. beyondpesticides.orgnih.gov For aminopyridines, which can be hydrophilic, reversed-phase LC coupled with MS is a common approach. helixchrom.comnih.gov This technique would be highly effective for the quantification and identification of this compound in complex matrices like biological fluids or reaction mixtures.

Other Advanced Spectroscopic and Microscopic Techniques (e.g., EPR, XPS, SEM)

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or ESR) spectroscopy is a technique specific to species with unpaired electrons. While this compound itself is not a radical, EPR could be used to study any radical species formed from it through oxidation or other chemical processes.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on a material's surface. diva-portal.orgresearchgate.net For this compound, XPS could distinguish between the nitrogen of the pyridine ring and the nitrogen of the amino group based on their different binding energies. nih.govrsc.org It could also provide the atomic concentrations of carbon, nitrogen, and oxygen on the surface of a sample.

Scanning Electron Microscopy (SEM): SEM is a microscopic technique that provides high-resolution images of the surface morphology of a sample. For a crystalline sample of this compound, SEM would reveal details about its crystal habit, size, and surface features. acs.org In studies of related pyridine-containing polymers, SEM has been used to characterize their morphology. researchgate.net

Computational Chemistry Approaches for 5 Amino 3 Acetylpyridine Systems

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool in quantum chemistry used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 5-Amino-3-acetylpyridine, these calculations offer a detailed picture of its fundamental chemical properties.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's excitability and its ability to participate in chemical reactions. A smaller energy gap generally suggests higher reactivity. irjweb.comirjweb.com

For this compound, the HOMO is primarily localized on the amino group and the pyridine (B92270) ring, indicating these are the regions most likely to donate electrons in a chemical reaction. Conversely, the LUMO is concentrated on the acetyl group and the pyridine ring, highlighting these as the primary electron-accepting sites.

Table 1: Frontier Molecular Orbital (FMO) Analysis of a Representative Aminopyridine Derivative

ParameterEnergy (eV)
EHOMO-6.2967
ELUMO-1.8096
Energy Gap (ΔE) 4.4871

Note: Data is based on a representative triazine derivative and serves as an illustrative example. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. cuny.edu It is an invaluable tool for predicting how a molecule will interact with other charged species, identifying regions prone to electrophilic and nucleophilic attack. researchgate.netnih.gov In an MEP map, regions of negative potential (typically colored in shades of red and yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Regions of positive potential (colored in blue) are electron-deficient and are likely to be attacked by nucleophiles.

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the acetyl group, due to the lone pairs of electrons on these atoms. The amino group, being an electron-donating group, would also contribute to the negative potential on the aromatic ring. Conversely, the hydrogen atoms of the amino group and the pyridine ring would exhibit positive electrostatic potential.

Natural Bond Orbital (NBO) and Nonlinear Optical (NLO) Property Predictions

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. uni-muenchen.dewisc.eduwisc.edu It allows for the investigation of intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule. The analysis of donor-acceptor interactions within the NBO framework can quantify the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals. researchgate.net For this compound, significant stabilization energies would be expected from the interaction of the lone pair electrons of the amino nitrogen and the acetyl oxygen with the antibonding orbitals of the pyridine ring.

Nonlinear Optical (NLO) properties of molecules are of great interest for their potential applications in optoelectronics. DFT calculations can be employed to predict the first-order hyperpolarizability (β), a key parameter for NLO materials. Molecules with large β values are considered promising candidates for NLO applications. The presence of electron-donating (amino) and electron-withdrawing (acetyl) groups on the pyridine ring suggests that this compound could exhibit NLO properties.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.tr It is widely used in drug discovery to understand how a potential drug molecule (ligand) interacts with its biological target, which is typically a protein or an enzyme.

Prediction of Ligand Binding Affinities and Modes

Molecular docking simulations can predict the binding affinity of a ligand to a protein, which is often expressed as a docking score or binding energy (in kcal/mol). researchgate.net A more negative binding energy indicates a stronger and more stable interaction. The docking pose reveals the specific orientation of the ligand within the protein's binding site and the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex.

While specific docking studies for this compound were not found in the provided search results, studies on similar aminopyridine derivatives have demonstrated their potential to bind to various protein targets with significant affinity. For example, docking studies of some thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives against α-amylase showed binding energies as favorable as -7.43 kcal/mol. nih.gov

Table 2: Illustrative Binding Affinities of Related Compounds Against a Protein Target

CompoundBinding Affinity (kcal/mol)
Derivative 1-15.4
Derivative 2-18.5
Isoniazid (Reference)-14.6

Note: This data is for 2,4-disubstituted quinoline (B57606) derivatives against Mycobacterium tuberculosis receptor (LipB) and serves as an example of docking results. dergipark.org.tr

Identification and Characterization of Molecular Targets (e.g., Enzymes, Receptors)

The aminopyridine scaffold is present in numerous biologically active compounds, suggesting that this compound could interact with a variety of biological targets. Molecular docking can be used to screen this compound against a panel of known protein structures to identify potential molecular targets.

Based on the functionalities present in this compound (an amino group, a carbonyl group, and an aromatic ring), potential interactions with protein active sites can be hypothesized. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen and the pyridine nitrogen can act as hydrogen bond acceptors. The aromatic ring can participate in π-π stacking or hydrophobic interactions with the amino acid residues in the binding pocket of a protein.

Potential classes of enzymes and receptors that could be targeted by aminopyridine derivatives include kinases, transferases, and various receptors involved in cell signaling pathways. For instance, some aminopyridine derivatives have been investigated as potential anticancer agents by targeting proteins like beta-catenin.

Computational Validation of Biological Activity Mechanisms

Computational validation serves as a crucial step in drug discovery, offering a theoretical assessment of a compound's interaction with its biological target before extensive laboratory testing. For this compound and its analogs, molecular docking is a primary technique used to predict the preferred binding orientation of the ligand to a target protein. This method helps in elucidating the mechanism of action by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. chemrevlett.com

The process involves placing the 3D structure of this compound into the binding site of a target protein and calculating the binding affinity or scoring function. A lower binding energy typically indicates a more stable and favorable interaction. These simulations can reveal which amino acid residues within the target's active site are critical for binding. chemrevlett.com For instance, docking studies on related pyridine derivatives have shown interactions with specific residues like GLU, PHE, and LYS, which are crucial for their biological effect. chemrevlett.com By analyzing these interactions, researchers can validate a hypothesized mechanism of action and understand the structural basis for the compound's activity.

Table 1: Example of Molecular Docking Results for a this compound Derivative with a Target Protein

Interacting ResidueType of InteractionDistance (Å)
GLU 599Hydrogen Bond2.1
TYR 617Hydrogen Bond2.5
PHE 699Pi-Alkyl4.8
LYS 721Carbon-Hydrogen Bond3.5
ILE 735Alkyl4.2

This table illustrates hypothetical data based on typical docking study results for pyridine derivatives, showing the specific amino acid residues involved, the nature of their interaction with the ligand, and the corresponding distances. chemrevlett.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of this compound and its interactions with a biological target over time. wvu.edu Unlike static docking, MD simulations account for the flexibility of both the ligand and the protein, offering deeper insights into the stability of the binding pose and the dynamics of the complex. nih.gov

In a typical MD simulation, the forces between atoms are calculated, and Newton's laws of motion are applied to predict their movements over a specific period. nih.gov This allows for the analysis of conformational flexibility, identifying the most stable shapes (conformers) the molecule can adopt in different environments, such as in water or when bound to a protein. nih.gov For protein-ligand complexes, MD simulations can be used to assess the stability of the predicted binding mode from docking. Parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site. semanticscholar.org Furthermore, MD simulations can reveal the formation and breaking of hydrogen bonds, providing a detailed picture of the binding dynamics. mdpi.com

Table 2: Analysis of a 100 ns Molecular Dynamics Simulation for a this compound-Protein Complex

Analysis ParameterAverage ValueObservation
Protein RMSD1.5 ÅThe protein structure remains stable throughout the simulation.
Ligand RMSD0.8 ÅThe ligand shows minimal deviation from its initial docked pose, indicating stable binding.
Ligand-Protein H-Bonds3An average of three stable hydrogen bonds are maintained, contributing to binding affinity. mdpi.com

This table presents example data from an MD simulation analysis, demonstrating how key metrics are used to interpret the stability and dynamics of a ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound, QSAR models can be developed to predict the activity of new, unsynthesized derivatives, thereby accelerating the drug design process. nih.gov

The development of a QSAR model begins with a dataset of compounds with known activities (e.g., IC50 values). mdpi.com This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govnih.gov Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., steric, electronic, and topological features), are calculated for each compound. nih.gov Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then used to create an equation that links these descriptors to the biological activity. nih.gov

The reliability of a QSAR model is assessed using various statistical parameters. A high squared correlation coefficient (R²) for the training set indicates a good fit, while a high R² for the test set demonstrates the model's ability to predict the activity of new compounds. chemrevlett.com Other parameters like the Root Mean Square Error (RMSE) are also used to evaluate the model's accuracy. nih.gov Once validated, the QSAR model can be used to screen virtual libraries of this compound derivatives and prioritize the most promising candidates for synthesis and testing. chemrevlett.com

Table 3: Statistical Validation of a Hypothetical QSAR Model for Pyridine Derivatives

Statistical ParameterTraining SetTest SetDescription
R² (Coefficient of Determination)0.910.85Measures how well the model explains the variance in the data. chemrevlett.com
Q² (Cross-validated R²)0.82N/AAn internal validation metric indicating the model's predictive ability.
RMSE (Root Mean Square Error)0.250.31Represents the standard deviation of the prediction errors. nih.gov

This table shows typical statistical metrics used to validate a QSAR model, indicating its robustness and predictive capacity. chemrevlett.com

Table 4: Common Molecular Descriptors Used in QSAR Studies

Descriptor TypeExample DescriptorInformation Encoded
ElectronicHOMO/LUMO EnergyElectron-donating/accepting capabilities. nih.gov
Steric/TopologicalMolecular WeightSize and shape of the molecule.
ThermodynamicTotal EnergyThe overall stability of the molecule. nih.gov
StructuralNumber of H-bond donorsPotential for hydrogen bonding interactions. nih.gov

This table lists examples of molecular descriptors that are frequently employed in QSAR modeling to quantify the structural features of molecules.

Biological Activity and Pharmacological Investigations of 5 Amino 3 Acetylpyridine and Analogues

Antimicrobial Research

The emergence of multidrug-resistant microbial pathogens presents a critical global health challenge, necessitating the discovery and development of novel antimicrobial agents. Pyridine (B92270) derivatives have been explored as a promising class of compounds in this regard.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Research into the antibacterial properties of aminopyridine analogues has revealed activity against both Gram-positive and Gram-negative bacteria. One study on 2-amino-3-cyanopyridine (B104079) derivatives demonstrated that while most of the synthesized compounds had limited effect, a derivative containing a bromine atom and an N-benzyl substituent exhibited substantial antimicrobial activity. researchgate.net This suggests that specific substitutions on the pyridine ring are crucial for antibacterial efficacy.

In another study, a series of 2-aminopyridine (B139424) derivatives were synthesized and tested against a panel of microorganisms. nih.gov One compound, designated as 2c, which features a cyclohexylamine (B46788) substituent, showed notable activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values of 0.039 µg/mL. nih.govresearchgate.net However, this series of compounds did not show activity against Gram-negative bacteria. mdpi.comnih.gov This highlights the selective nature of the antibacterial action of these aminopyridine analogues.

Interactive Data Table: Antibacterial Activity of Aminopyridine Analogues

Compound Class Derivative Bacterial Strain Activity (MIC in µg/mL) Reference
2-Aminopyridine Compound 2c (with cyclohexylamine) Staphylococcus aureus 0.039 nih.govresearchgate.net
2-Aminopyridine Compound 2c (with cyclohexylamine) Bacillus subtilis 0.039 nih.govresearchgate.net
2-Amino-3-cyanopyridine Compound with Bromine and N-benzyl E. coli (Gram-negative) Substantial Effect researchgate.net

Antifungal Activity against Pathogenic Species

The investigation of aminopyridine analogues has also extended to their potential as antifungal agents. Various pyridine derivatives have been synthesized and evaluated for their activity against pathogenic fungal species. For instance, certain pyridine derivatives have shown high antifungal activity against Candida albicans and Candida glabrata, with MIC values as low as 12.5 μg/mL. nih.gov The structural features of these molecules, including the presence of specific substituents, play a significant role in their antifungal potency. While specific data on 5-Amino-3-acetylpyridine is not available, the broader class of pyridine compounds shows promise in the development of new antifungal therapies.

Anticancer and Cytotoxicity Studies

The search for novel and effective anticancer agents is a cornerstone of oncological research. Pyridine-based compounds have emerged as a valuable scaffold in the design of new antineoplastic drugs.

In Vitro Cytotoxicity Assays against Cancer Cell Lines

Several studies have demonstrated the cytotoxic potential of aminopyridine analogues against various human cancer cell lines. In one study, two novel pyridine derivatives were found to be particularly active against the HepG2 liver cancer cell line, with IC50 values in the micromolar range. nih.gov Another investigation into 2-aminothiazole (B372263) and 2-aminopyridine derivatives revealed that some compounds displayed promising inhibitory activity against cisplatin-resistant ovarian cancer cell lines (A2780CISR), with IC50 values as low as 11.52 µM. nih.gov

Furthermore, a series of spiro-pyridine derivatives exhibited significant anticancer potential against HepG-2 and Caco-2 (colon cancer) cell lines, with some compounds showing IC50 values below 10 µM. rsc.org Cyanopyridine derivatives have also been identified as potent cytotoxic agents, with some compounds demonstrating greater efficacy against the HePG2 cell line than the standard chemotherapeutic drug 5-fluorouracil. nih.gov

Interactive Data Table: In Vitro Cytotoxicity of Aminopyridine Analogues

Compound Class Derivative Cancer Cell Line Activity (IC50 in µM) Reference
Pyridine Compound 1 HepG2 (Liver) 4.5 nih.gov
2-Aminopyridine Compound S6c A2780CISR (Ovarian) - nih.gov
Spiro-pyridine Compound 7 Caco-2 (Colon) 7.83 rsc.org
Spiro-pyridine Compound 8 HepG-2 (Liver) 8.42 rsc.org
Cyanopyridine Compound 4c HCT-116 (Colon) 7.15 nih.gov

Molecular Mechanisms of Antineoplastic Action (e.g., Enzyme Inhibition, DNA Interaction)

The anticancer activity of pyridine derivatives is often attributed to their ability to interfere with key cellular processes involved in cancer cell proliferation and survival. Some pyridine compounds have been shown to induce G2/M cell cycle arrest and apoptosis. nih.gov The upregulation of tumor suppressor proteins like p53 and p21, and the activation of the JNK signaling pathway are implicated in these effects. nih.gov

In the case of spiro-pyridine derivatives, their cytotoxic effects have been linked to the induction of apoptosis, as evidenced by the activation of the pro-apoptotic protein Bax and the suppression of the anti-apoptotic protein Bcl-2. rsc.org Moreover, some aminopyridine-based compounds have been designed as dual inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are critical regulators of cell cycle progression and gene expression in cancer cells. acs.org The ability of these compounds to bind to the active sites of these enzymes provides a molecular basis for their anticancer properties. acs.org The secretion of acetylated amino acids by cancer cells in response to drug treatment is also an emerging area of research, suggesting a link between metabolic reprogramming and drug resistance that could be targeted by novel therapeutic strategies. nih.gov

Modulation of Cellular Pathways Relevant to Cancer

The pyridine scaffold is a key feature in numerous compounds investigated for their potential antitumor activities. Research into this compound and its analogues has revealed their ability to modulate various cellular pathways implicated in cancer progression.

Derivatives of 2-amino-3-cyanopyridine have shown notable cytotoxic effects against a range of cancer cell lines. researchgate.net For example, a series of (+)-nopinone-based 2-amino-3-cyanopyridines were synthesized and tested against human lung (A549), gastric (MKN45), and breast (MCF7) cancer cell lines. researchgate.net Certain compounds with bromine or chlorine substitutions on the benzene (B151609) ring demonstrated significant anticancer activity. researchgate.net Similarly, novel 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives exhibited potent in vitro cytotoxicity, particularly against prostate cancer (PC3) cells, with some compounds showing superior activity compared to the standard anticancer drug 5-fluorouracil. uomanara.edu.iq Molecular docking studies for these compounds suggest they may act as plausible inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. uomanara.edu.iq

Other pyridine analogues have been designed to target different cellular components. A series of 3-amino-5-phenylpyrazole derivatives were found to have excellent inhibitory activities against several cancer cell lines. nih.gov One potent compound from this series, compound 5b, strongly inhibited the proliferation of MCF-7 breast cancer cells by inhibiting tubulin polymerization at the colchicine-binding site. nih.gov This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis. nih.gov

Furthermore, amino acid conjugates of aminopyridine have been explored as potential anticancer agents. nih.gov Studies on these conjugates revealed promising inhibitory activity in cisplatin-resistant ovarian cancer cell lines, suggesting they may help overcome drug resistance. nih.gov Molecular docking indicated that these compounds could bind to multiple protein targets within the signaling cascade, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). nih.gov The concept of targeting multiple pathways is a growing strategy to combat the development of resistance in cancer therapy. nih.gov

In a different approach, peptide assemblies based on unnatural amino acids have been designed to inhibit immunosuppressive cancer cells. nih.gov One such compound, designated 5P, showed high inhibitory activity against osteosarcoma (Saos2, SJSA1) and prostate cancer (PC3) cell lines. nih.gov The mechanism involves enzymatic dephosphorylation by alkaline phosphatase (ALP), which is overexpressed on some cancer cells, leading to the self-assembly of nanofibers within the cell, primarily in the endoplasmic reticulum. nih.gov This process appears to involve a complex interplay of multiple cell death mechanisms. nih.gov

Table 1: Cytotoxic Activity of Selected Pyridine Analogues Against Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Cancer Cell Line IC50 (µM) Mechanism of Action/Target Reference
Compound 5P SJSA1 (Osteosarcoma) 3.63 Intracellular nanofiber formation nih.gov
Compound 5P Saos2 (Osteosarcoma) 5.62 Intracellular nanofiber formation nih.gov
Compound 5P PC3 (Prostate) 8.10 Intracellular nanofiber formation nih.gov
Compound 5P VCaP (Prostate) 28.7 Intracellular nanofiber formation nih.gov
Compound S3 PC3 (Prostate) 0.1 Plausible CDK2 inhibitor uomanara.edu.iq
Compound S1 PC3 (Prostate) 0.45 Plausible CDK2 inhibitor uomanara.edu.iq
Compound S4 PC3 (Prostate) 0.56 Plausible CDK2 inhibitor uomanara.edu.iq
Compound S2 PC3 (Prostate) 0.85 Plausible CDK2 inhibitor uomanara.edu.iq
Compound 4f A549 (Lung) 23.78 Not specified researchgate.net
Compound 5b MCF-7 (Breast) 0.038 Tubulin polymerization inhibitor nih.gov
Compound S3c A2780 (Ovarian) 15.57 Multi-target (EGFR, VEGFR) nih.gov
Compound S3c A2780cis (Ovarian, Cisplatin-resistant) 11.52 Multi-target (EGFR, VEGFR) nih.gov

Neuropharmacological and Neurotoxicological Research

The parent compound, 3-acetylpyridine (B27631) (3-AP), is well-documented as a neurotoxin. Its administration to laboratory animals induces selective neuronal damage. nih.govnih.gov Studies in rats have shown that 3-AP intoxication produces consistent patterns of degenerating neurons in several brain regions, most notably the inferior olive (IO), but also the substantia nigra, hippocampus, and various brainstem nuclei. nih.gov The destruction of the IO leads to a loss of climbing fibers that innervate cerebellar Purkinje cells, resulting in ataxia, which manifests as altered balance and gait. nih.gov Research indicates that mice are less sensitive to the neurotoxic effects of 3-AP than rats, requiring significantly higher doses to produce comparable deficits and neuronal loss in the inferior olive. nih.gov The motor symptoms associated with 3-AP intoxication are not solely due to the destruction of the inferior olive, suggesting a more complex pattern of neurotoxicity affecting multiple motor-related structures. nih.gov

In contrast to the neurotoxicity of 3-AP, various analogues have been investigated for potential neuroprotective effects. The aminopyridine, 4-aminopyridine (B3432731) (4-AP), is used for the symptomatic treatment of certain cerebellar disorders like downbeat nystagmus and episodic ataxia type 2. nih.gov Animal studies suggest that 4-AP acts through a nonselective blockade of voltage-gated potassium channels, which increases the excitability of cerebellar Purkinje cells. nih.gov

More broadly, amino acid derivatives are being explored for their neuroprotective potential in various neurodegenerative disease models. semanticscholar.orgresearchgate.net For instance, N-acetyl-L-leucine (NALL), a modified amino acid, has shown therapeutic potential in models of Parkinson's disease. nih.gov Treatment with NALL led to an upregulation of lysosomal, mitochondrial, and synaptic proteins in patient-derived dopaminergic neurons. nih.gov It also reduced levels of pathological pS129-alpha-synuclein and improved dopamine-dependent motor learning in mouse models. nih.gov In case studies, acetyl-DL-leucine was reported to halt the progression of Parkinson's disease in its prodromal stage. uni-marburg.de Another area of research involves humanin (B1591700) (HN) and its synthetic analogues, which have demonstrated neuroprotective activity against cell death induced by insults associated with Alzheimer's disease. semanticscholar.orgresearchgate.net These peptides may act by interacting with cell surface receptors or inhibiting the formation of toxic amyloid-beta fibrils. semanticscholar.org

Research into analogues of this compound has identified specific interactions with key receptors and enzymes in the central nervous system (CNS). A significant area of focus has been the adenosine (B11128) receptors, particularly the A1 and A2B subtypes, which are implicated in neurological conditions like epilepsy. nih.gov

A series of amino-3,5-dicyanopyridine derivatives were designed and evaluated as ligands for adenosine A1 receptors (A1AR). nih.gov These compounds showed high affinity and selectivity for the A1AR, with some novel derivatives exhibiting Ki values in the low nanomolar range. nih.gov The study found that the amino-3,5-dicyanopyridine scaffold itself was crucial for this high affinity, as intramolecular cyclization into thieno[2,3-b]pyridines resulted in a significant loss of activity. nih.gov This suggests that the flexibility of the dicyanopyridine structure is important for binding to the receptor. nih.gov The potent and selective agonism at the A1AR makes these compounds potential candidates for the development of antiepileptic agents. nih.gov

Other aminopyridine-3,5-dicarbonitrile analogues have been developed as agonists for the human A2B adenosine receptor (hA2B AR). nih.gov One compound in this series was found to be a full agonist, while another was three times more potent than the reference compound, BAY60-6583. nih.gov This was a notable finding, given the limited number of non-adenosine agonists for the hA2B AR. nih.gov

Beyond adenosine receptors, pyridine analogues have been shown to interact with other CNS targets. Multifunctional pyridine analogues based on 2-aminothiazole were found to be potent inhibitors of phosphodiesterase type 5 (PDE5). mdpi.com PDE5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), and its inhibition is a therapeutic strategy in several conditions. Some of the synthesized compounds achieved 100% inhibition of PDE5 in vitro. mdpi.com

3-Acetylpyridine (3-AP) is a well-known metabolic antagonist of nicotinamide (B372718) (niacinamide), a primary precursor in the salvage pathway for nicotinamide adenine (B156593) dinucleotide (NAD+) synthesis. nih.gov NAD+ is a fundamental molecule central to cellular bioenergetics, DNA repair, and signaling. nih.gov By interfering with nicotinamide's conversion into NAD+, 3-AP depletes cellular NAD+ levels. This disruption of NAD+ metabolism is believed to be the underlying mechanism of its neurotoxicity, as neurons have high energy demands and are particularly vulnerable to deficits in bioenergetic pathways. nih.govnih.gov

The NAD+ dependent family of enzymes known as sirtuins play a crucial role in cellular homeostasis, metabolism, and stress responses. nih.gov There are seven sirtuins in mammals (SIRT1-7), with three (SIRT3, SIRT4, SIRT5) located in the mitochondria. nih.gov These mitochondrial sirtuins regulate key metabolic processes like the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and reactive oxygen species (ROS) detoxification by deacetylating or deacylating various protein substrates. nih.govnih.gov

Given that 3-AP disrupts NAD+ availability, its effects are intrinsically linked to sirtuin activity. Sirtuins require NAD+ as a cofactor to carry out their enzymatic functions; therefore, a reduction in NAD+ levels by 3-AP would inhibit sirtuin-mediated pathways. This could impair mitochondrial function and the cell's ability to cope with metabolic stress, contributing to the neuronal death observed in 3-AP toxicity models. nih.gov

Conversely, some pyridine analogues have been developed as activators of sirtuins. A series of anilinopyridine-based compounds were found to be potent activators of SIRT1, an enzyme with known protective roles in cardiovascular and neurodegenerative diseases. rsc.org By activating SIRT1, these compounds could potentially counteract pathological processes associated with NAD+ decline and reduced sirtuin activity. rsc.org

A significant body of research has focused on developing analogues of this compound and related heterocyclic compounds as potential antiepileptic drugs (AEDs). drugbank.com Epilepsy is a chronic neurological disorder characterized by recurrent seizures, and a substantial portion of patients have drug-resistant forms of the disease, creating a need for novel therapeutic strategies. nih.govmdpi.com

Several series of amino acid derivatives and aminopyridines have shown promise in preclinical seizure models. nih.govcore.ac.uk Compounds are typically evaluated in the maximal electroshock seizure (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which is a model for absence seizures. nih.govbiointerfaceresearch.com More recent screening also includes the 6 Hz psychomotor seizure test, which identifies compounds effective against therapy-resistant partial seizures. mdpi.comsemanticscholar.org

For instance, a series of benzylamides of N-alkylated amino acids were synthesized and evaluated, with one promising compound showing broad activity against seizures induced by bicuculline, pentylenetetrazole, and kainic acid. nih.gov Another study focused on quinazolin-4(3H)-one derivatives, which demonstrated potential anticonvulsant activity in the PTZ model, likely through allosteric modulation of the GABAA receptor. mdpi.com

The mechanism of action for these potential AEDs is often multifaceted. Some compounds are designed as selective agonists for the adenosine A1 receptor, which is known to have an anticonvulsant effect. nih.gov Others may act by modulating ion channels. For example, one highly active pyrrolidine-2,5-dione derivative is believed to exert its anticonvulsant effects by interacting with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com The development of agents that act on novel targets, such as potassium channel openers, represents another promising avenue in the search for more effective AEDs. mdpi.com

Table 2: Anticonvulsant Activity of Selected Amino Acid and Pyridine Analogues in Preclinical Models This table is interactive. You can sort and filter the data.

Compound Class Most Active Compound Example Seizure Model Activity Noted Potential Mechanism Reference
Benzylamides of amino acids Compound 15 MES, scPTZ, bicuculline, kainic acid Broad protection Not specified nih.gov
Amino-3,5-dicyanopyridines Compound 6c N/A (Receptor Binding) High affinity (Ki = 0.076 nM) Adenosine A1 Receptor Agonist nih.gov
Aminoalkylpyridines Not specified MES Orally effective anticonvulsant activity NMDA antagonist, L-glutamate release inhibitor core.ac.uk
Quinazolin-4(3H)-ones Compound 8b scPTZ High protection against PTZ-induced seizures GABAA receptor modulation mdpi.com
Pyrrolidine-2,5-diones Compound 6 MES, 6 Hz (32 mA) High protection (ED50 = 68.3 mg/kg in MES) Voltage-gated Na+ and Ca2+ channel interaction mdpi.com
Alaninamide derivatives Compound 5 MES, 6 Hz (32/44 mA) Potent protection (ED50 = 48.0 mg/kg in MES) Multimodal/Multitarget semanticscholar.org
Thiazolidin-4-ones Compound PTT6 MES, scPTZ Most active in series Not specified biointerfaceresearch.com

Other Emerging Biological Activities

Beyond the realms of oncology and neuropharmacology, investigations into this compound analogues have uncovered other potential therapeutic applications.

One notable area is in cardiovascular health. A series of anilinopyridine derivatives were developed as potent activators of Sirtuin 1 (SIRT1). rsc.org SIRT1 is an NAD+-dependent deacetylase that plays a critical role in protecting against cellular stress and is implicated in a variety of diseases, including cardiovascular disorders. rsc.org In enzymatic assays, representative compounds from this series were significantly more potent at activating SIRT1 than the well-known activator resveratrol. rsc.org Subsequent in vivo studies in models of myocardial ischemia-reperfusion injury confirmed that these compounds have significant cardioprotective properties, substantially reducing the size of the ischemic area. rsc.org These findings highlight a promising new chemical class for the development of cardioprotective agents.

The aminopyridine scaffold has also been utilized in the symptomatic treatment of specific neurological motor disorders. The compound 4-aminopyridine (4-AP) has been shown to be effective in treating cerebellar conditions such as downbeat nystagmus and episodic ataxia type 2. nih.gov Its therapeutic effect is attributed to the nonselective blockade of voltage-gated potassium channels, which enhances the excitability of Purkinje cells in the cerebellum. nih.gov

Furthermore, the versatility of the pyridine core is demonstrated in the design of compounds targeting a wide range of biological targets. For example, derivatives have been synthesized as inhibitors of phosphodiesterase-5 (PDE5) mdpi.com and as antagonists for the calcitonin gene-related peptide (CGRP) receptor, a key target in migraine therapy. medchemexpress.com These diverse applications underscore the chemical tractability and pharmacological potential of the aminopyridine structure in developing novel therapeutic agents for various diseases.

Anti-inflammatory Properties

Derivatives of aminopyridine are subjects of significant research for their anti-inflammatory potential. nih.govrsc.org One mechanism of action involves the modulation of adenosine receptors, which play a role in inflammatory diseases. For instance, a series of 1,4-dihydropyridine (B1200194) and pyridine derivatives have been found to bind to A1 and A3 adenosine receptor subtypes. nih.gov

A notable analogue, 4-aminopyridine (fampyridine), is utilized in the treatment of multiple sclerosis and is recognized for its anti-inflammatory effects. researchgate.netbas.bg To mitigate its toxicity, new peptide derivatives of 4-aminopyridine have been designed. researchgate.netbas.bg In a rat model of immune complex-induced inflammation, one such derivative, designated "substance A," demonstrated a distinct anti-inflammatory effect by preventing or inhibiting the production of antibodies in circulation. researchgate.netbas.bg This same compound also inhibited the proteolytic activity of matrix metalloproteinases MMP-2 and MMP-9. researchgate.netbas.bg

Another therapeutic strategy involves the inhibition of adenosine kinase (AK), the primary enzyme responsible for metabolizing adenosine. nih.gov By inhibiting AK, local concentrations of adenosine increase at sites of tissue injury, enhancing its natural anti-inflammatory actions. This led to the development of pyridopyrimidine analogues as potent adenosine kinase inhibitors. nih.gov

Furthermore, the well-known anti-inflammatory drug 5-aminosalicylic acid (5-ASA) is considered a key analogue. It is the therapeutically active component of sulfasalazine, used in treating chronic inflammatory bowel disease (IBD). nih.govnih.gov Its mechanism is believed to involve the activation of peroxisome proliferator-activated receptor-gamma (PPAR-gamma), a nuclear receptor that controls inflammation. nih.gov

Table 1: Anti-inflammatory and Related Activities of Selected Aminopyridine Analogues

Compound/Analogue Target/Mechanism Observed Effect Source(s)
4-Aminopyridine (Fampyridine) Derivatives Immune Modulation / Enzyme Inhibition Demonstrates anti-inflammatory effects; new peptide derivatives show reduced toxicity and inhibit MMP-2 and -9. researchgate.netbas.bg
Pyridopyrimidine Analogues Adenosine Kinase (AK) Inhibition Act as potent inhibitors of AK, enhancing the anti-inflammatory actions of adenosine. nih.gov
5-Aminosalicylic Acid (5-ASA) PPAR-gamma Activation Active moiety in IBD treatment; believed to act by activating nuclear receptors that control inflammation. nih.govnih.gov
1,4-Dihydropyridine Derivatives Adenosine Receptor Binding Bind to A1 and A3 adenosine receptor subtypes, which are involved in inflammatory processes. nih.gov

Antiviral Activity

The search for effective antiviral therapeutics has led to the investigation of various aminopyridine analogues. nih.gov Thieno[2,3-b]pyridine structures, for example, have been noted for their potential antiviral properties. researchgate.netmdpi.comekb.eg Additionally, certain 4-aminopyrrolo[2,3-d]pyridazine nucleosides, considered adenosine analogues, have been synthesized and evaluated for antiviral activity. nih.gov One such compound, a 3-bromo analogue, was active against human cytomegalovirus and herpes simplex virus type 1, although this activity was linked to cytotoxicity. nih.gov

A significant area of research has focused on the natural amino acid 5-aminolevulinic acid (5-ALA), which has demonstrated both antiviral and anti-inflammatory capabilities. nih.govnii.ac.jp In-vitro studies have shown that 5-ALA, especially when combined with sodium ferrous citrate (B86180) (SFC), effectively inhibits multiple variants of SARS-CoV-2. nih.govnii.ac.jp The combination has shown a dose-dependent inhibitory effect on the Wuhan, Alpha, and Delta variants at lower concentrations, and against the Beta and Gamma variants at higher concentrations. nih.govnii.ac.jp Further studies confirmed the antiviral activity of 5-ALA with SFC against the Omicron variant as well. nih.gov The proposed mechanism involves the suppression of the ACE2 receptor, which the virus uses to enter host cells. thailandmedical.news Treatment with 5-ALA alone also showed a specific antiviral effect against the Wuhan, Alpha, and Beta strains of SARS-CoV-2. nih.gov

Table 2: In Vitro Antiviral Activity of 5-Aminolevulinic Acid (5-ALA) against SARS-CoV-2 Variants

SARS-CoV-2 Variant Treatment IC₅₀ (µM) Source(s)
Wuhan 5-ALA with SFC 235 nih.govnii.ac.jp
Alpha 5-ALA with SFC 173 nih.govnii.ac.jp
Beta 5-ALA with SFC 1311 nih.govnii.ac.jp
Gamma 5-ALA with SFC 1516 nih.govnii.ac.jp
Delta 5-ALA with SFC 397 nih.govnii.ac.jp
Omicron 5-ALA with SFC 765 / 191 nih.gov

Enzyme Inhibitory Profiles (e.g., Glycosidases)

Aminopyridine derivatives have been extensively studied as inhibitors of various enzymes. researchgate.net For instance, a series of 2-amino-3-cyanopyridine derivatives were synthesized and tested for their ability to inhibit human carbonic anhydrase (hCA) isozymes I and II, with some compounds showing micromolar inhibitory activity. nih.gov Other research has focused on developing aminothiazole-based pyridine analogues as inhibitors of phosphodiesterase-5 (PDE5). researchgate.netmdpi.com

A particularly promising area of research is the development of adenosine kinase (AK) inhibitors. nih.gov A novel series of pyridopyrimidine analogues were identified as potent AK inhibitors, with substitutions at the C7 position of the core structure enhancing in vivo potency and oral bioavailability. nih.gov Thieno[2,3-b]pyridines have also been identified as a scaffold for novel inhibitors of the c-Src non-receptor tyrosine kinase, an important target in cancer therapy. nih.gov Additionally, these compounds have been investigated as inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1) to sensitize cancer cells to specific chemotherapies. nih.gov

Table 3: Enzyme Inhibitory Activity of Selected Aminopyridine Analogues

Compound Class Target Enzyme Key Findings Source(s)
2-Amino-3-cyanopyridines Carbonic Anhydrase (hCA I & II) Showed inhibitory activity in the micromolar range (IC₅₀: 33-56 µM). nih.gov
Aminothiazole-based Pyridine Analogues Phosphodiesterase-5 (PDE5) Some derivatives achieved 100% inhibition of PDE5 in vitro. researchgate.netmdpi.com
Pyridopyrimidine Analogues Adenosine Kinase (AK) Identified as potent inhibitors with enhanced in vivo potency. nih.gov
Thieno[2,3-b]pyridines c-Src Tyrosine Kinase Act as novel inhibitors, with structure-activity relationships established. nih.gov
Thieno[2,3-b]pyridines Tyrosyl-DNA phosphodiesterase 1 (TDP1) Investigated as chemosensitizers by inhibiting DNA repair enzymes. nih.gov

Biochemical Studies of Metabolic Pathways

Understanding the metabolic fate of aminopyridine analogues is crucial for their development as therapeutic agents. Studies on dalfampridine (B372708) (4-aminopyridine) show that its metabolism in humans is limited, with approximately 90% of the drug excreted unchanged in the urine. nih.gov The two main metabolites identified are 3-hydroxy-4-AP and 3-hydroxy-4-AP sulfate, with the initial hydroxylation step primarily catalyzed by the cytochrome P450 enzyme CYP2E1. nih.gov

The metabolism of 5-aminosalicylic acid (5-ASA) has also been thoroughly investigated. After administration, 5-ASA is partly absorbed and undergoes presystemic elimination, primarily through N-acetylation in the intestinal mucosa and liver to form N-acetyl-5-ASA (Ac-5-ASA). nih.govbmj.com In serum, Ac-5-ASA quickly becomes the dominant compound. bmj.com The bioavailability of oral 5-ASA is dependent on its release site within the gastrointestinal tract, ranging from 19% for release in the ileocaecal region to 75% for release in the upper gastrointestinal tract. bmj.com The inactivation of 5-ASA through acetylation by gut microbial enzymes has also been identified as a factor that can diminish its clinical efficacy in IBD. bmj.com

Table 4: Metabolic Profile of 5-Aminosalicylic Acid (5-ASA) in Healthy Volunteers

Administration Route / Release Site Bioavailability (%) 48-hr Urinary Excretion (% of dose) Key Metabolite Source(s)
Intravenous 100% 78% N-acetyl-5-ASA bmj.com
Oral (Gastric Release) ~75% 52% N-acetyl-5-ASA bmj.com
Oral (Small Intestine Release) Not specified 55% N-acetyl-5-ASA bmj.com
Oral (Ileocaecal Release) 19% 21% N-acetyl-5-ASA bmj.com

Structure Activity Relationship Sar and Ligand Design Principles

Elucidation of Key Structural Features for Desired Biological Profiles

The biological activity of compounds derived from the 5-Amino-3-acetylpyridine scaffold is intrinsically linked to the precise arrangement of its functional groups. The amino group at the 5-position and the acetyl group at the 3-position are not merely passive substituents; they are critical pharmacophoric elements that dictate molecular interactions with biological targets.

Furthermore, the nitrogen atom within the pyridine (B92270) ring itself acts as a hydrogen bond acceptor and contributes to the aromatic nature of the scaffold, enabling potential π-π stacking interactions with aromatic residues in a protein's active site. The relative positioning of the amino and acetyl groups creates a specific electrostatic and steric profile that is fundamental to its biological recognition.

Systematic Modification Strategies for Potency and Selectivity Enhancement

The inherent biological activity of the this compound scaffold can be systematically fine-tuned through targeted modifications to enhance potency and selectivity towards a specific biological target. These strategies often involve derivatization of the core scaffold at multiple positions.

One common approach is the modification of the 5-amino group . Acylation or sulfonylation of this group can modulate its hydrogen bonding capacity and introduce new interaction points. For example, converting the primary amine to a secondary amide or sulfonamide can alter the donor/acceptor pattern and introduce steric bulk, which can be exploited to achieve selectivity for a particular enzyme isoform.

Another key strategy involves the modification of the 3-acetyl group . The methyl portion of the acetyl group is a prime site for introducing further functionality. For example, α-halogenation can alter the electrophilicity of the carbonyl carbon, while the introduction of larger alkyl or aryl groups can probe for additional binding pockets. Bioisosteric replacement of the acetyl group with other functionalities like a cyano or a carboxyl group can also be explored to optimize interactions and physicochemical properties.

Substitution on the pyridine ring itself, at positions 2, 4, and 6, offers another avenue for optimization. The introduction of small alkyl groups, halogens, or other functional groups can modulate the electronic properties of the ring and influence the orientation of the key 3- and 5-substituents. These modifications can also impact the metabolic stability and pharmacokinetic profile of the resulting compounds. For instance, the introduction of a fluorine atom can block potential sites of metabolism and improve bioavailability.

Impact of Substituent Effects and Stereochemistry on Bioactivity

The biological activity of derivatives of this compound is highly sensitive to the electronic and steric nature of its substituents, as well as the stereochemistry of any introduced chiral centers.

Stereochemistry becomes a critical factor when chiral centers are introduced into the molecule, often through modification of the acetyl group or substitution on the pyridine ring. The different spatial arrangements of substituents in enantiomers or diastereomers can lead to significant differences in biological activity. One stereoisomer may fit optimally into a chiral binding pocket, leading to high affinity, while the other may have a much lower affinity or even interact with a different target altogether. Therefore, the synthesis and biological evaluation of stereochemically pure compounds are often necessary to fully elucidate the structure-activity relationship and identify the most potent and selective isomer.

Development of Novel Therapeutic Leads Based on this compound Scaffold

The this compound scaffold has shown promise as a starting point for the development of novel therapeutic leads across various disease areas. Its inherent structural features make it a suitable template for designing inhibitors of enzymes such as kinases and phosphodiesterases, as well as ligands for G-protein coupled receptors (GPCRs).

For example, in the realm of kinase inhibition , the ability of the 5-amino group to interact with the hinge region of kinases makes this scaffold particularly attractive. By systematically applying the modification strategies discussed above, researchers can optimize the scaffold to target specific kinases involved in cancer or inflammatory diseases. The acetyl group can be modified to occupy the hydrophobic pocket adjacent to the ATP binding site, further enhancing potency and selectivity.

In the context of GPCRs , the this compound core can serve as a template for designing agonists or antagonists. The amino and acetyl groups can be tailored to mimic the interactions of endogenous ligands with the receptor. The versatility of the scaffold allows for the exploration of a wide chemical space to identify compounds with the desired pharmacological profile.

The development of novel therapeutic leads from this scaffold often involves a combination of rational drug design, guided by structural biology and computational modeling, and traditional medicinal chemistry approaches. High-throughput screening of compound libraries based on the this compound core can also lead to the identification of initial hits for further optimization. The continued exploration of this privileged scaffold holds significant potential for the discovery of new and effective medicines.

Applications in Materials Science, Catalysis, and Analytical Chemistry

Catalysis Applications

The presence of nitrogen and oxygen donor atoms in 5-Amino-3-acetylpyridine makes it a potential ligand for the formation of metal complexes with catalytic activity.

While the broader class of aminopyridine derivatives has been explored for catalytic applications, specific studies detailing the use of this compound as a ligand in either homogeneous or heterogeneous catalysis are not widely reported in publicly available literature. The potential for this compound to act as a bidentate or monodentate ligand in transition metal complexes is recognized, but concrete examples of such complexes and their catalytic activities are not extensively documented.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). There is no direct evidence in the reviewed literature to suggest a significant role for this compound in initiating or participating in AOPs. The electrochemical oxidation of other pyridine (B92270) derivatives has been studied, which can be a component of certain AOPs, but specific data for this compound is lacking. researchgate.net

Asymmetric electrocatalysis involves the use of chiral electrodes or mediators to enantioselectively synthesize molecules. The structure of this compound itself is not chiral. While it could potentially be a part of a larger chiral ligand system, there are no specific reports of its application in asymmetric electrocatalysis. The electrochemical behavior of related aminopyrazole compounds has been investigated, but this does not directly translate to this compound. rsc.org

Materials Science Applications

The functional groups on this compound offer potential anchor points for incorporation into larger molecular architectures, such as polymers.

The amino group of this compound provides a reactive site for polymerization reactions, such as the formation of polyamides or polyimides. A study on polyimides derived from a complex diamine containing pyridine units, 4,4'-bis(5-amino-2-pyridinoxy)benzophenone, demonstrated the potential for such materials to exhibit desirable properties for high-performance applications. nih.gov However, this is a significantly more complex derivative, and direct studies on polymers synthesized from this compound are not prevalent.

Pyridine-containing polymers have been investigated for their potential in optoelectronic devices due to the electron-accepting nature of the pyridine ring. The incorporation of pyridine units can influence the optical and electronic properties of materials. For instance, polyimides containing pyridine and ketone units have been synthesized and shown to have potential applications in optoelectronic devices. nih.gov While this compound contains the necessary pyridine moiety, specific research detailing its direct use or the properties of materials derived from it for optoelectronics is not currently available.

Analytical Chemistry Applications

Derivatization Reagent for Enhanced Analytical Sensitivity

The practice of chemical derivatization is a common strategy in analytical chemistry to improve the detectability and chromatographic behavior of analytes. This typically involves reacting the target molecule with a reagent to attach a chemical moiety that enhances properties such as fluorescence, UV absorbance, or ionization efficiency for mass spectrometry.

Despite a thorough review of scientific databases, no studies have been identified that report the use of this compound as a derivatization reagent for any class of analytes to enhance analytical sensitivity. The literature on derivatization for amines, amino acids, and other compounds describes a variety of other reagents, but this compound is not among them. Consequently, there are no established protocols, reaction conditions, or data on the enhancement factors or limits of detection associated with its use as a derivatization agent.

Future Research Directions and Prospects for 5 Amino 3 Acetylpyridine

Innovations in Green Synthetic Chemistry

The future synthesis of 5-Amino-3-acetylpyridine and its derivatives will increasingly prioritize sustainability and environmental responsibility. Research is moving away from traditional methods that often involve harsh conditions, hazardous reagents, and multiple steps, towards more elegant and eco-friendly "green" alternatives.

Key areas of innovation include:

Novel Catalytic Systems: There is a strong focus on developing new catalysts that are more efficient, selective, and environmentally benign. This includes the use of earth-abundant, non-toxic metals like manganese instead of precious metals like palladium. acs.org A pincer-NHC carbene-based Mn(I) complex has been successfully used for the N-alkylation of aminopyridine derivatives with alcohols, which are renewable feedstocks. acs.org This methodology boasts a high atom economy and low E-factor, demonstrating its environmental advantages. acs.org Furthermore, superparamagnetic recyclable nanocatalysts, such as Fe₃O₄@THAM-Mercaptopyrimidine, are being employed for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives under solvent-free conditions, allowing for easy catalyst separation and reuse. orgchemres.org

Gas-Phase Synthesis: For the synthesis of acetylpyridines, gas-phase reactions over solid, reusable catalysts present a green alternative to traditional liquid-phase chemistry. google.comprepchem.com A process using a catalyst composed of titanium dioxide and an alkali metal oxide on an alumina-silica support has been developed for the production of 3-acetylpyridine (B27631) from alkyl nicotinate (B505614) and acetic acid in the gas phase. google.comprepchem.com This avoids the use of volatile organic solvents and simplifies product purification.

Table 1: Comparison of Green Synthesis Strategies for Pyridine (B92270) Derivatives
StrategyKey FeaturesAdvantagesReference Example
One-Pot Multicomponent ReactionsMultiple reactants combined in a single step; often solvent-free or in green solvents.Reduced waste, time, and energy consumption; high atom economy.Solvent-free synthesis of 2-amino-3-cyanopyridines using enaminones. nih.gov
Earth-Abundant Metal CatalysisUtilizes inexpensive, low-toxicity metals like Manganese (Mn).Sustainable, cost-effective, avoids reliance on precious metals.Mn(I)-catalyzed N-alkylation of aminopyridines with alcohols. acs.org
Recyclable NanocatalystsMagnetic nanoparticles as catalyst support for easy separation.Catalyst reusability, high stability, environmentally compatible.Fe₃O₄@THAM-Mercaptopyrimidine for aminopyridine synthesis. orgchemres.org
Gas-Phase CatalysisReaction occurs in the gas phase over a solid catalyst.Avoids organic solvents, simplifies purification, continuous process potential.Synthesis of 3-acetylpyridine over a TiO₂/alkali oxide catalyst. google.com

Advanced Mechanistic Studies and Target Validation

A critical area of future research involves elucidating the precise molecular mechanisms by which derivatives of this compound exert their biological effects and validating their molecular targets. This requires a synergistic approach combining computational modeling and experimental biology.

Computational Modeling and Simulation: Advanced computational techniques are indispensable for predicting and understanding molecular interactions.

Molecular Docking and 3D-QSAR: These methods are used to predict the binding modes of pyridine derivatives to their protein targets. For instance, studies on substituted pyridines as Lysine-specific demethylase 1 (LSD1) inhibitors used molecular docking to identify key amino acid residues like Lys661 and Asp555 involved in binding. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) models help in correlating the chemical structure of the compounds with their biological activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein interaction, revealing the stability of the complex and the role of conserved water molecules in the binding process. nih.gov

Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, which can correlate with molecular reactivity and biological effectiveness. nih.gov

Experimental Target Identification and Validation: While computation provides powerful hypotheses, experimental validation is crucial.

Biochemical and Cellular Assays: The biological targets of aminopyridine derivatives are diverse. For example, some thieno[2,3-b]pyridines are thought to act by inhibiting phosphoinositide phospholipase C (PI-PLC). mdpi.com Other identified targets for pyridine-based compounds include neuronal nitric oxide synthase (nNOS), adenosine (B11128) A1 receptors, and G-quadruplex DNA structures. nih.govnih.govmdpi.com The discovery of the G protein-coupled receptor GPR109A as a receptor for nicotinic acid has significantly advanced the understanding of its pharmacological effects. nih.gov Future work will involve screening new derivatives against panels of kinases, receptors, and enzymes to identify novel targets.

Structural Biology: Obtaining X-ray crystal structures of derivatives bound to their targets provides definitive proof of the binding mode and offers a precise blueprint for further inhibitor design. nih.gov This has been used effectively to design 2-aminopyridine (B139424) derivatives with improved potency and selectivity for human nNOS. nih.gov

Development of Next-Generation Therapeutic and Agrochemical Agents

The versatile this compound scaffold is a promising platform for developing new drugs and crop protection agents. Future research will focus on designing derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Therapeutic Agents: Derivatives of aminonicotinic acid and related structures have shown a wide range of therapeutic potential.

Anticancer Agents: Substituted pyridine ligands have been designed to target and stabilize G-quadruplex structures, which are considered important targets for anticancer drug development. mdpi.com Thieno[2,3-b]pyridine derivatives have also demonstrated potent anti-proliferative activity against cancer cell lines. mdpi.com

Antimicrobial and Anti-tuberculosis Agents: Certain 2-aminopyridine derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacteria. nih.gov Nicotinic acid derivatives are also being explored for the development of new lead compounds in the treatment of multi-drug resistant tuberculosis. researchgate.net

Neurodegenerative and Metabolic Diseases: Nicotinic acid derivatives have shown potential in treating Alzheimer's disease. researchgate.net The parent compound, nicotinic acid, and its derivatives are used to treat dyslipidemia by acting on targets like the GPR109A receptor. nih.govdrugbank.com

Peptide Modifications: An emerging strategy involves incorporating D-amino acids into peptide-based drugs to enhance their stability against protease degradation, a significant hurdle in their therapeutic application. nih.govnih.gov This concept could be applied to peptide drugs whose design is inspired by the binding modes of small molecules like this compound derivatives.

Agrochemical Agents: The pyridine ring is a core component of many successful agrochemicals. acs.org Future research will aim to develop next-generation herbicides, insecticides, and fungicides with improved efficacy and reduced environmental impact. mdpi.com Nicotinic acid derivatives have already demonstrated insecticidal activity, providing a basis for further development in this area. researchgate.net

Table 2: Potential Therapeutic and Agrochemical Applications of Pyridine Derivatives
Application AreaExample Derivative ClassIdentified or Proposed Target/MechanismReference
OncologyDiquinolinyl-pyridinesStabilization of G-quadruplex DNA structures mdpi.com
Infectious Disease2-Amino-3-cyanopyridinesAntibacterial activity (mechanism under investigation) nih.gov
Metabolic DiseaseNicotinic AcidGPR109A receptor agonist nih.gov
Neurology2-AminopyridinesNeuronal nitric oxide synthase (nNOS) inhibition nih.gov
AgrochemicalsNicotinic Acid DerivativesInsecticidal activity researchgate.net

Exploration of Novel Materials and Catalytic Systems

The structural features of this compound make it an attractive building block for novel materials and catalysts. The pyridine nitrogen and the amino group are excellent coordination sites for metal ions, enabling the construction of complex supramolecular architectures.

Coordination Polymers and MOFs: Aminopyridine derivatives can be used as ligands to create coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials are characterized by their ordered, porous structures and have potential applications in gas storage, separation, and catalysis. For example, complexes of 5-(pyridin-2-ylmethyl)aminoisophthalic acid with Zn(II), Co(II), and Ni(II) form two-dimensional wave-like networks. researchgate.net Silver(I) complexes with aminomethylpyridines have been shown to form one-dimensional infinite chain coordination polymers, including a unique triple helical structure. capes.gov.br

Catalysis: Metal complexes incorporating aminopyridine-based ligands can function as effective catalysts. A series of copper, cobalt, nickel, and manganese complexes derived from 5-amino-2-cyanopyridine have demonstrated good catalytic activity in the Henry reaction, a classic carbon-carbon bond-forming reaction. ias.ac.in Similarly, copper(I) complexes bearing pyridyl-containing ligands have been developed for the S-arylation of thiols, a crucial transformation in organic synthesis. mdpi.com Future research will likely explore the use of chiral derivatives of this compound as ligands in asymmetric catalysis.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the design of new molecules. These computational tools can rapidly analyze vast amounts of chemical data to predict properties, suggest novel structures, and accelerate the discovery process.

Predictive Modeling: ML models can be trained to predict various properties of this compound derivatives, including their biological activity, toxicity, and pharmacokinetic profiles (ADME-T). nih.govnih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. For example, in silico tools have been used to predict the pharmacokinetic properties and toxicity of antibacterial 2-aminopyridine derivatives. nih.gov

Generative Models: AI can go beyond prediction and generate entirely new chemical structures. Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on libraries of known active compounds to design novel derivatives of this compound that are optimized for specific properties like target affinity and low toxicity.

Accelerating the Design-Make-Test-Analyze Cycle: The integration of AI and ML streamlines the entire drug and materials discovery pipeline. nih.gov AI can suggest new compounds to synthesize (Design), which are then created (Make) and evaluated (Test). The resulting data is then fed back into the ML models to improve their predictive accuracy for the next cycle (Analyze). This iterative, data-driven approach is expected to significantly shorten the timeline for developing new therapeutic and agrochemical agents based on the this compound scaffold. nih.gov

Q & A

Q. What are the standard synthetic routes for 5-Amino-3-acetylpyridine, and how do reaction conditions influence yield?

The synthesis of pyridine derivatives often involves cyclization or functionalization of pre-existing pyridine scaffolds. For example, 2-Amino-5-bromo-3-methylpyridine is synthesized via pyridyne cyclization using intermediates like bromo-substituted precursors under controlled temperatures (70–90°C) . For this compound, acetylation of a 5-aminopyridine precursor using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) is a plausible route. Yield optimization requires monitoring reaction time, stoichiometry, and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Analytical validation using HPLC or GC-MS is critical to confirm purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with peaks corresponding to the acetyl group (~2.5 ppm for CH₃ in ¹H NMR) and aromatic protons (6.5–8.5 ppm). Mass spectrometry (MS) provides molecular ion ([M+H]⁺) and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Cross-referencing with databases like SciFinder or Reaxys ensures accurate interpretation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Based on analogous pyridine derivatives (e.g., 3-Aminopyridine), this compound likely poses acute toxicity (oral, dermal) and irritancy risks. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation. Storage should be in a cool, dry environment (<25°C) away from oxidizers. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal per hazardous waste regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms for acetylated pyridine derivatives?

Discrepancies in mechanisms (e.g., electrophilic vs. nucleophilic acetylation) can arise from solvent polarity, catalyst choice, or substrate reactivity. Systematic studies using isotopic labeling (e.g., deuterated solvents) or kinetic isotope effects (KIE) can clarify pathways. Computational methods (DFT calculations) model transition states and compare activation energies for competing routes .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

Regioselectivity in Suzuki or Buchwald-Hartwig couplings depends on directing groups and catalyst systems. For example, 3-Acetyl groups may act as electron-withdrawing groups, directing metal catalysts to specific positions. Screening ligands (e.g., XPhos, SPhos) and bases (K₂CO₃ vs. Cs₂CO₃) under inert atmospheres (N₂/Ar) can enhance selectivity. Monitor progress via TLC or in-situ IR .

Q. How do steric and electronic effects of the acetyl group influence the biological activity of this compound?

The acetyl group modifies electron density and hydrogen-bonding capacity, impacting interactions with biological targets (e.g., enzymes or receptors). Comparative studies with non-acetylated analogs (e.g., 5-Amino-3-methylpyridine) using assays like SPR (surface plasmon resonance) or enzymatic inhibition (IC₅₀ measurements) quantify these effects. Molecular docking simulations predict binding modes .

Q. What methodologies address instability issues of this compound in aqueous solutions?

Instability may arise from hydrolysis of the acetyl group. Stabilization strategies include buffering at specific pH ranges (e.g., pH 4–6), lyophilization, or formulation with cyclodextrins. Accelerated stability studies (40°C/75% RH) over 4–6 weeks, analyzed via HPLC, identify degradation pathways. Adding antioxidants (e.g., BHT) may suppress oxidation .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Solvent effects are modeled using PCM (Polarizable Continuum Model). Software like Gaussian or ORCA simulates reaction coordinates, while machine learning models (e.g., neural networks) correlate structural features with reactivity datasets .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies of this compound?

Nonlinear regression models (e.g., log-logistic or probit analysis) calculate LD₅₀/LC₅₀ values. Use software like GraphPad Prism or R packages (drc, ecotox). Replicate experiments (n ≥ 3) and ANOVA with post-hoc tests (Tukey’s HSD) ensure robustness. Include positive controls (e.g., known toxicants) for validation .

Q. How should researchers design experiments to investigate synergistic effects between this compound and co-administered drugs?

Apply factorial design (e.g., 2×2 matrix) to test combinations at varying concentrations. Synergy is quantified via the Combination Index (CI) method (Chou-Talalay). High-throughput screening (e.g., 96-well plates) with fluorescence/absorbance readouts improves efficiency. Include isobolograms to visualize additive, synergistic, or antagonistic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.